molecular formula C10H12O5 B1293779 2,4,5-Trimethoxybenzoic acid CAS No. 490-64-2

2,4,5-Trimethoxybenzoic acid

Cat. No. B1293779
CAS RN: 490-64-2
M. Wt: 212.2 g/mol
InChI Key: KVZUCOGWKYOPID-UHFFFAOYSA-N
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Patent
US09000163B2

Procedure details

In 11 mL of dimethylformamide (DMF) were suspended 2.12 g of compound (1a), 4.82 g of AlCl3.6H2O, and 2.06 g of NaBr in a stream of argon, which was then heat stirred at 100° C. for 5 hours. The reaction mixture was allowed to stand to cool, to which 10.4 g of 35% hydrochloric acid was then added dropwise before adding 11 mL of water, followed by heat stirring at 70° C. for one hour. The precipitated crystal was collected by filtration and washed with water. The resultant crystal was dried under reduced pressure at 60° C. to provide 1.45 g of compound (2a) at a yield of 73%.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Name
Quantity
2.06 g
Type
reactant
Reaction Step Three
Quantity
10.4 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Al](Cl)(Cl)Cl.O.O.O.O.O.O.[Na+].[Br-].Cl>CN(C)C=O.O>[OH:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
[Al](Cl)(Cl)Cl.O.O.O.O.O.O
Step Three
Name
Quantity
2.06 g
Type
reactant
Smiles
[Na+].[Br-]
Step Four
Name
Quantity
10.4 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heat
ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
by heat
STIRRING
Type
STIRRING
Details
stirring at 70° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resultant crystal was dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.